molecular formula C15H16ClNO4S B2388486 Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate CAS No. 2260937-23-1

Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate

Cat. No.: B2388486
CAS No.: 2260937-23-1
M. Wt: 341.81
InChI Key: VISFUODXZSXSBJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H18ClNO4S. It is known for its unique structure, which includes a tert-butyl carbamate group and a chlorosulfonyl naphthalene moiety. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 7-chlorosulfonylnaphthalene-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Modified compounds with altered oxidation states.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate: Known for its unique reactivity and functional groups.

    Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)urea: Similar structure but with a urea group instead of a carbamate.

    Tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)thiocarbamate: Contains a thiocarbamate group, offering different reactivity.

Uniqueness

This compound is unique due to its combination of a tert-butyl carbamate group and a chlorosulfonyl naphthalene moiety. This combination provides distinct reactivity and makes it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-(7-chlorosulfonylnaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-15(2,3)21-14(18)17-12-6-4-10-5-7-13(22(16,19)20)9-11(10)8-12/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISFUODXZSXSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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